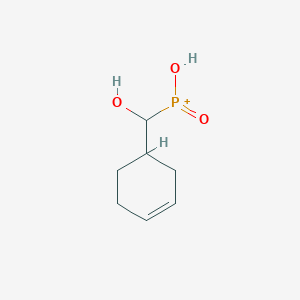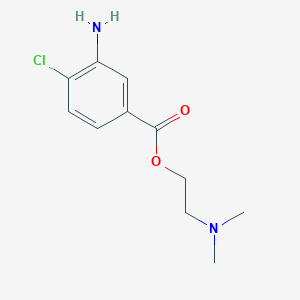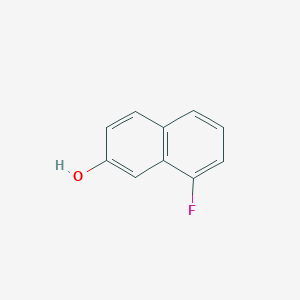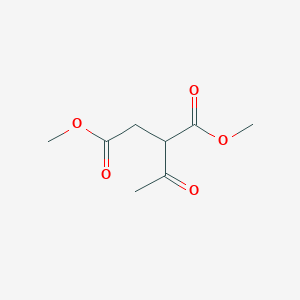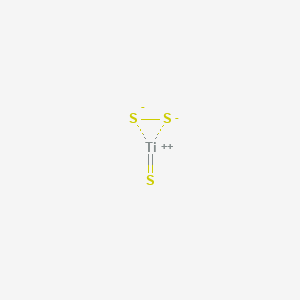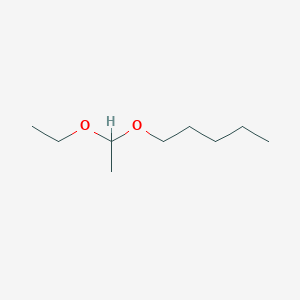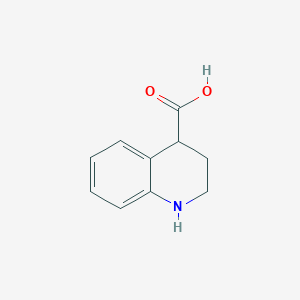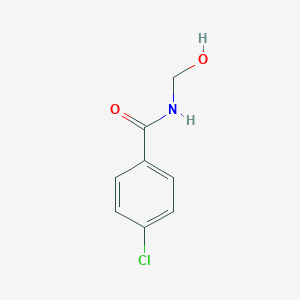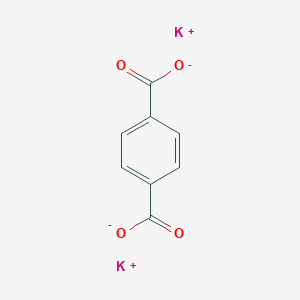
Dipotassium terephthalate
概要
説明
Dipotassium terephthalate is a chemical compound with the molecular formula K2C8H4O4. It is a white crystalline powder that is soluble in water and has a wide range of applications in various fields of science. Dipotassium terephthalate is synthesized by the reaction of terephthalic acid with potassium hydroxide. This compound has been extensively studied for its biochemical and physiological effects and its mechanism of action.
作用機序
The mechanism of action of dipotassium terephthalate is not fully understood. However, it is believed to function as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
生化学的および生理学的効果
Dipotassium terephthalate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. It has also been shown to have a protective effect on the liver and kidneys, which may be useful in the treatment of liver and kidney diseases.
実験室実験の利点と制限
Dipotassium terephthalate has several advantages for laboratory experiments. It is easy to synthesize, stable, and readily available. It is also relatively inexpensive, making it a popular choice for researchers on a budget. However, one limitation of dipotassium terephthalate is that it is not very soluble in organic solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on dipotassium terephthalate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Another area of interest is its use in the synthesis of metal-organic frameworks for applications such as gas storage and separation. Additionally, further research is needed to fully understand the mechanism of action of dipotassium terephthalate and its potential applications in various fields of science.
科学的研究の応用
Dipotassium terephthalate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as metal-organic frameworks. It is also used as a precursor for the production of potassium terephthalate, which is used in the manufacture of polymers and fibers. Dipotassium terephthalate has been extensively studied for its biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine.
特性
CAS番号 |
13427-80-0 |
|---|---|
製品名 |
Dipotassium terephthalate |
分子式 |
C8H4K2O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
dipotassium;terephthalate |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChIキー |
LRUDDHYVRFQYCN-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

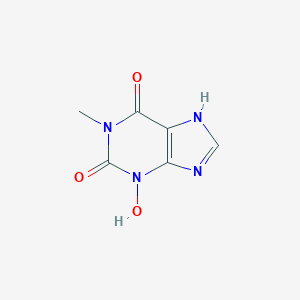
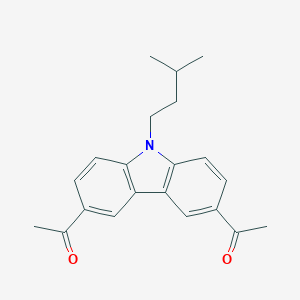

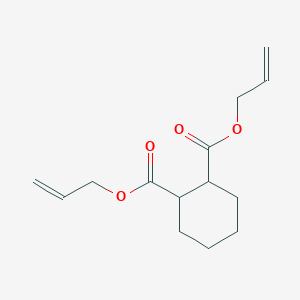
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
